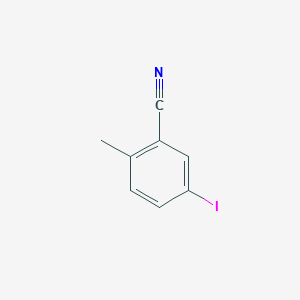

5-Iodo-2-methylbenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGQEWLZKVSLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350301 | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-68-3 | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2 Methylbenzonitrile

Classical Approaches to Benzonitrile (B105546) Iodination

Traditional methods for introducing an iodine atom onto a benzonitrile ring system remain fundamental in organic synthesis. These approaches often involve direct electrophilic substitution or the transformation of an existing functional group.

Direct Iodination of 2-Methylbenzonitrile

The direct iodination of 2-methylbenzonitrile (also known as o-tolunitrile) presents a straightforward approach to 5-iodo-2-methylbenzonitrile. This electrophilic aromatic substitution reaction typically employs an iodinating agent in the presence of an activating system. Iodine is the least reactive halogen in such substitutions, but with sufficiently activated substrates, the reaction can proceed effectively. commonorganicchemistry.com Common reagents for this transformation include iodine monochloride (ICl) or a combination of iodine and an oxidizing agent. pressbooks.pubpressbooks.pub For instance, reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and acetic anhydride (B1165640) has been reported as a method to produce the corresponding 5-iodo-2-methylbenzoic acid, which could potentially be converted to the nitrile. google.comwipo.int The regioselectivity of the iodination is directed by the existing methyl and cyano groups on the aromatic ring.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent. For example, the synthesis of 2-amino-5-iodo-6-methylbenzonitrile has been accomplished by treating 2-amino-6-methylbenzonitrile (B1267100) with NIS in N,N-dimethylformamide. google.com While this example involves an amino-substituted benzonitrile, it demonstrates the utility of NIS for direct iodination of activated aromatic rings.

| Reagent System | Substrate | Product | Notes |

| I₂ / Oxidizing Agent / Acetic Anhydride | 2-Methylbenzoic Acid | 5-Iodo-2-methylbenzoic Acid | Illustrates direct iodination concept on a related substrate. google.comwipo.int |

| N-Iodosuccinimide (NIS) | 2-Amino-6-methylbenzonitrile | 2-Amino-5-iodo-6-methylbenzonitrile | Demonstrates the use of NIS for iodination of an activated benzonitrile derivative. google.com |

Sandmeyer-Type Reactions for Introduction of Iodine

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring by displacing a diazonium salt. wikipedia.orglscollege.ac.in This reaction typically begins with the diazotization of a primary aromatic amine, such as 5-amino-2-methylbenzonitrile (B1273788), using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a stable arenediazonium salt. chemicalbook.commasterorganicchemistry.comlibretexts.org

The subsequent treatment of the diazonium salt with a solution of potassium iodide or a solution of iodine in potassium iodide leads to the replacement of the diazo group with an iodine atom, yielding this compound. lkouniv.ac.in Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) salt catalyst, the iodination reaction generally proceeds without the need for a catalyst. libretexts.orglkouniv.ac.inorganic-chemistry.org This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Diazotization of 5-amino-2-methylbenzonitrile with NaNO₂ and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). libretexts.orgnih.gov

Displacement of the diazonium group by treating the salt with potassium iodide. lkouniv.ac.innih.gov

| Starting Material | Key Reagents | Intermediate | Product |

| 5-Amino-2-methylbenzonitrile | 1. NaNO₂, H₂SO₄2. KI | 2-Methyl-5-diazoniumbenzonitrile salt | This compound |

Iodination via Benzal Bromides and 2-Formylbenzonitriles

The synthesis of this compound can also be approached through the functionalization of related precursors like benzal bromides or 2-formylbenzonitriles. For instance, the conversion of an aldehyde to a nitrile can be achieved using various reagents. One method involves the use of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, with ammonium (B1175870) acetate (B1210297) serving as the nitrogen source. rsc.org This suggests a potential pathway where 5-iodo-2-formylbenzonitrile could be converted to this compound, although this specific transformation is not explicitly detailed.

The synthesis of iodo-substituted benzonitriles can also start from iodo-substituted anilines. For example, 2-iodo-4-methylaniline (B1303665) can be converted to 2-amino-5-methylbenzonitrile (B1267719) using copper(I) cyanide. mdpi.com This highlights a route where the iodine is introduced prior to the formation of the nitrile group.

Advanced Synthetic Strategies for this compound

Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions, which offer high efficiency and selectivity. Palladium-catalyzed methods are particularly prominent in the synthesis of complex aromatic compounds.

Metal-Catalyzed Cross-Coupling Precursors (e.g., Suzuki-Miyaura, Sonogashira)

While not direct methods for synthesizing this compound itself, metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions utilize iodo-substituted benzonitriles as crucial precursors for creating more complex molecules. The iodine atom in this compound serves as an excellent leaving group in these reactions, allowing for the formation of new carbon-carbon bonds. cymitquimica.com

Palladium-Catalyzed Methods

Palladium-catalyzed reactions are a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds. nih.govresearchgate.netrsc.org In the context of this compound, this compound would typically serve as the electrophilic partner (aryl halide) in a cross-coupling reaction.

For example, in a Suzuki coupling, this compound could be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. Similarly, in a Sonogashira coupling, it could be coupled with a terminal alkyne. These reactions underscore the synthetic utility of this compound as a building block.

A relevant example of a palladium-catalyzed reaction is the synthesis of amidines from para-substituted iodobenzenes and tert-butyl isocyanide, which proceeds in the presence of a palladium catalyst. nih.govresearchgate.net This illustrates the reactivity of the C-I bond in palladium-catalyzed transformations.

| Reaction Type | Reactants | Catalyst System | Product Type |

| Suzuki Coupling | This compound + Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |

| Sonogashira Coupling | This compound + Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne derivative |

| Isocyanide Insertion | para-Substituted iodobenzene (B50100) + tert-Butyl isocyanide | PdCl₂, dppf | Amidine |

Copper-Catalyzed Methods

Copper-catalyzed reactions, particularly the Ullmann and Rosenmund-von Braun-type reactions, are foundational in the synthesis of aryl nitriles from aryl halides. manac-inc.co.jpacs.org These methods offer a direct route to introduce the nitrile functional group onto an aromatic ring. For the synthesis of this compound, a plausible approach involves the cyanation of a di-halogenated precursor, such as 2-bromo-5-iodotoluene. The greater reactivity of the bromine atom compared to iodine under certain copper-catalyzed conditions allows for selective displacement.

Alternatively, a domino reaction sequence can be employed where an aryl bromide is first converted in situ to a more reactive aryl iodide, which then undergoes cyanation. sigmaaldrich.com This copper-catalyzed halide exchange-cyanation process is efficient for various aryl bromides. sigmaaldrich.com The reaction typically utilizes a copper(I) source, such as copper(I) iodide (CuI), in combination with a cyanide source like sodium cyanide (NaCN) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is noted for its lower toxicity. sigmaaldrich.comgoogle.comalberts.edu.in The choice of ligand, often a diamine or phenanthroline, and a high-boiling polar solvent like dimethylformamide (DMF) or toluene (B28343) is crucial for the reaction's success, which often requires elevated temperatures. manac-inc.co.jpsigmaaldrich.comresearchgate.net

An unusual cyano group transfer has also been reported, where malononitrile (B47326) serves as the source of the nitrile group in a copper-catalyzed reaction with aryl iodides. researchgate.net This method, using Cu(OAc)₂ and 1,10-phenanthroline (B135089) in DMF at 120°C, provides another potential pathway to the target compound. researchgate.net

Table 1: Representative Copper-Catalyzed Cyanation Conditions An interactive data table will be provided at the end of the article.

| Catalyst / Ligand | Cyanide Source | Base | Solvent | Temperature (°C) | Substrate Example | Ref. |

|---|---|---|---|---|---|---|

| CuI / Diamine | NaCN | - | Toluene | 110 | Aryl Bromide | sigmaaldrich.com |

| Cu(OAc)₂ / 1,10-phenanthroline | Malononitrile | t-BuONa | DMF | 120 | 4-Iodotoluene | researchgate.net |

| CuI | K₄[Fe(CN)₆] | Na₂CO₃ | DMA | 140 | Aryl Bromide | alberts.edu.in |

Electrophilic Iodination Techniques

Direct iodination of the 2-methylbenzonitrile backbone via electrophilic aromatic substitution (SEAr) is a primary route to this compound. The directing effects of the substituents on the aromatic ring are key to the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the electron-withdrawing nitrile group is a meta-director. These effects converge, directing the incoming electrophilic iodine to the C5 position, which is para to the methyl group and meta to the nitrile group.

Because the benzonitrile ring is deactivated towards electrophilic substitution, strong iodinating conditions are often required. organic-chemistry.orgnih.gov Various reagent systems have been developed to enhance the electrophilicity of iodine. A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid. organic-chemistry.orgorganic-chemistry.org The acid activates NIS, generating a more potent iodinating agent capable of reacting with deactivated arenes. organic-chemistry.org

Another approach utilizes molecular iodine (I₂) in combination with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄) or silver triflimide. acs.orgmdma.ch The silver salt acts as a halogen activator, precipitating silver iodide and generating a highly electrophilic iodine species. nih.gov Oxidative methods are also widely used, where molecular iodine or an iodide salt (like KI) is combined with a strong oxidizing agent. organic-chemistry.org Reagents such as sodium periodate (B1199274) (NaIO₄) in sulfuric acid, or hydrogen peroxide-based oxidants like the urea-hydrogen peroxide adduct (UHP), are effective for iodinating both activated and deactivated aromatic compounds. organic-chemistry.orgscispace.commdpi.com

Table 2: Electrophilic Iodination Reagents for Aromatic Compounds An interactive data table will be provided at the end of the article.

| Reagent System | Solvent | Conditions | Substrate Type | Ref. |

|---|---|---|---|---|

| NIS / Trifluoroacetic acid | Acetonitrile / TFA | Room Temp, short reaction times | Methyl-substituted aromatics | organic-chemistry.org |

| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Dichloromethane | Room Temp | Alkylbenzenes | mdma.ch |

| NaIO₄ / I₂ / H₂SO₄ | Acetic Acid / Acetic Anhydride | 45-50 °C | Deactivated arenes | mdpi.com |

| KI / H₂O₂ / H₂SO₄ | Methanol (B129727) | Room Temp | Electron-rich arenes | organic-chemistry.org |

Radical Iodination Pathways

Radical iodination presents an alternative mechanism for introducing an iodine atom. However, for toluene derivatives like 2-methylbenzonitrile, radical reactions often favor substitution at the benzylic C(sp³)–H bonds of the methyl group rather than the aromatic C(sp²)–H bonds. google.com Achieving selective aromatic C–H iodination via a radical pathway is challenging and less common than electrophilic methods for this class of substrate.

Some methods aim to generate aryl radicals which can then be trapped by an iodine source. Visible-light photocatalysis has emerged as a strategy to initiate such reactions under mild conditions. For instance, the use of anthraquinone (B42736) as a photocatalyst with I₂ and trifluoroacetic acid under LED irradiation has been shown to effect the oxidative iodination of arenes, proceeding through a proposed radical cation intermediate. mdpi.com

Another system for radical side-chain iodination employs 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of N-hydroxyphthalimide (NHPI). google.com This reaction proceeds without a metal catalyst. However, it is noteworthy that this specific method was reported to be ineffective for o- and m-tolunitrile, suggesting that the electronic properties of the nitrile group significantly hinder the desired radical transformation on the aromatic ring under these conditions. organic-chemistry.org Therefore, while radical pathways exist, their application to the synthesis of this compound is not as straightforward as electrophilic substitution.

Green Chemistry Approaches to Iodination

In line with the principles of sustainable chemistry, methods have been developed to reduce the environmental impact of iodination reactions by minimizing or eliminating hazardous solvents.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a powerful solvent-free alternative to traditional solution-phase synthesis. mdpi.com This technique can enhance reactivity and, in some cases, lead to different product selectivities compared to solution-based methods. thieme-connect.com

For the iodination of arenes, solid-state grinding of the substrate with molecular iodine and an oxidant like Oxone (potassium peroxymonosulfate) has been reported as a highly efficient, chemoselective, and environmentally benign method. mdpi.com This solvent-free approach avoids the use of hazardous organic solvents and often simplifies product workup. google.com Similarly, the synthesis of nitriles from aldehydes has been achieved using ball-milling techniques, demonstrating the versatility of mechanochemistry for various transformations relevant to the synthesis of this compound. scispace.combeilstein-journals.org A plausible mechanochemical route would involve milling 2-methylbenzonitrile with a solid iodine source, such as I₂ or NIS, and a suitable solid oxidant or activator.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several iodination protocols have been adapted to run in aqueous or partially aqueous systems. An environmentally benign method for the iodination of aromatic compounds involves using potassium iodide (KI) as the iodine source and ammonium peroxodisulfate as the oxidant in aqueous methanol at room temperature. organic-chemistry.org

Another eco-friendly procedure employs a urea-hydrogen peroxide adduct (UHP) or sodium percarbonate as stable, solid sources of hydrogen peroxide, which acts as the oxidant for molecular iodine. scispace.commdpi.com These reactions can be carried out in solvents like acetic acid or ethyl acetate, followed by an aqueous workup, reducing the reliance on more hazardous oxidants and solvents. scispace.commdpi.com Specifically, the oxidative iodination of deactivated arenes has been successfully achieved using UHP in a mixture of acetic acid and acetic anhydride, showcasing a greener alternative to harsher methods. scispace.com

Solvent-Free Mechanochemical Synthesis

Oxidative Conversions (e.g., from Aldehydes)

An indirect route to this compound involves the synthesis and subsequent conversion of a corresponding aldehyde. This multi-step approach can be highly effective if the precursor, 2-methyl-5-iodobenzaldehyde, is readily accessible. The synthesis of this aldehyde can be achieved through the direct electrophilic iodination of 2-methylbenzaldehyde (B42018) using reagents like NIS. google.com

Once the iodinated aldehyde is obtained, it can be converted into the target nitrile. A common one-pot method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in a suitable solvent like DMF, often with a dehydrating agent or catalyst. For example, ferrous sulfate has been used to facilitate the conversion of various benzaldehydes to benzonitriles. nih.gov A more recent development involves the Cu₂O-catalyzed conversion of benzyl (B1604629) alcohols to aromatic nitriles, which proceeds through an aldehyde intermediate. This indicates that 2-methyl-5-iodobenzaldehyde could be converted to this compound under similar oxidative conditions, using a nitrogen source like K₄[Fe(CN)₆]. This two-step sequence—iodination of the aldehyde followed by its conversion to the nitrile—provides a reliable and controllable pathway to the final product.

Regioselective Synthesis of this compound Isomers

The precise placement of an iodine atom on the benzene (B151609) ring of 2-methylbenzonitrile is a critical aspect of synthesizing its various isomers. The electronic properties of the methyl and cyano groups, along with the reaction conditions, dictate the position of iodination.

Strategies for Positional Control of Iodination

The directing effects of the substituents on the aromatic ring are the primary determinants of regioselectivity in the iodination of 2-methylbenzonitrile. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. This interplay of directing effects can lead to a mixture of products. To achieve positional control and favor the formation of a specific isomer, such as this compound, synthetic strategies often rely on introducing the iodo group via methods other than direct electrophilic iodination of 2-methylbenzonitrile.

One of the most effective methods for achieving regioselectivity is the Sandmeyer reaction. nih.govlkouniv.ac.in This method involves the diazotization of an amino group at the desired position, followed by its replacement with iodine. lkouniv.ac.in For the synthesis of this compound, the precursor 5-amino-2-methylbenzonitrile is used. The position of the amino group unequivocally determines the final position of the iodine atom, thus ensuring high regioselectivity.

Another strategy involves the halogen exchange reaction, where a different halogen, such as bromine, is first introduced and then replaced by iodine. However, this method can be less direct and may require specific catalysts.

Direct iodination methods can also be employed, though controlling the regioselectivity can be challenging. The use of specific iodinating agents and catalysts can influence the isomeric distribution of the products. For instance, the combination of iodine and an oxidizing agent in the presence of a catalyst might offer some level of control. google.com

Synthesis of Related Isomers (e.g., 2-Iodo-5-methylbenzonitrile, 4-Iodo-2-methylbenzonitrile)

The synthesis of other isomers of iodo-2-methylbenzonitrile often requires different starting materials or synthetic routes to ensure the correct placement of the iodine atom.

2-Iodo-5-methylbenzonitrile: The synthesis of this isomer can also be achieved via a Sandmeyer reaction, starting from 2-amino-5-methylbenzonitrile. chemicalbook.com The amino group at the 2-position directs the iodine to that specific location.

4-Iodo-2-methylbenzonitrile (B3053222): The synthesis of 4-iodo-2-methylbenzonitrile can be accomplished through various methods. One approach involves the Sandmeyer reaction starting from 4-amino-2-methylbenzonitrile.

| Isomer | CAS Number | Key Synthetic Precursor |

| 2-Iodo-5-methylbenzonitrile | 42872-86-6 | 2-Amino-5-methylbenzonitrile |

| 4-Iodo-2-methylbenzonitrile | 52107-67-2 | 4-Amino-2-methylbenzonitrile |

Precursor Synthesis and Derivatization Routes

The synthesis of this compound is intrinsically linked to the availability of suitable precursors and the synthetic routes to derivatize them.

Synthesis from 5-Amino-2-methylbenzonitrile

The most prominent and regioselective route to this compound is through the Sandmeyer reaction of 5-amino-2-methylbenzonitrile. This multi-step process begins with the diazotization of the amino group on 5-amino-2-methylbenzonitrile using nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C). nih.gov The resulting diazonium salt is then treated with a solution of potassium iodide, which decomposes the diazonium salt and introduces the iodine atom at the 5-position. nih.govlkouniv.ac.in

The general steps are as follows:

Diazotization: 5-Amino-2-methylbenzonitrile is dissolved in an acidic solution and treated with sodium nitrite to form the diazonium salt. nih.gov

Iodination: The diazonium salt solution is then added to a solution of potassium iodide, leading to the formation of this compound. nih.gov

This method is highly favored due to its high yield and excellent regiochemical control.

Conversion from other Halogenated 2-Methylbenzonitrile Precursors

While less common than the Sandmeyer reaction, it is theoretically possible to synthesize this compound from other halogenated precursors, such as 5-bromo-2-methylbenzonitrile, via a halogen exchange reaction (Finkelstein-type reaction). This would typically involve reacting the bromo-substituted precursor with an iodide salt, often in the presence of a copper catalyst. However, the Sandmeyer route from the corresponding amine is generally more efficient and widely used.

Synthetic Routes to 5-Iodo-2-methylbenzoic acid

5-Iodo-2-methylbenzoic acid is a closely related compound and a potential precursor or derivative of this compound. Several methods for its synthesis have been reported.

One common method is the direct iodination of 2-methylbenzoic acid. This can be achieved using various iodinating systems, such as iodine in the presence of an oxidizing agent like fuming sulfuric acid and sodium nitrite, or with iodine and periodic acid. google.comgoogleapis.com A patented method describes the iodination of 2-methylbenzoic acid in the presence of a microporous compound (like a β-form zeolite), iodine, an oxidizing agent, and acetic anhydride, which is reported to produce high-purity 5-iodo-2-methylbenzoic acid in high yield. google.comwipo.int

Another route to 5-iodo-2-methylbenzoic acid is the Sandmeyer reaction, starting from 5-amino-2-methylbenzoic acid. googleapis.com This process involves diazotization of the amino group followed by treatment with potassium iodide, paralleling the synthesis of the corresponding benzonitrile. googleapis.com However, this multi-step process, which includes nitration, reduction, diazotization, and iodination, can be cumbersome and present safety concerns. googleapis.com

| Starting Material | Reagents | Product |

| 2-Methylbenzoic Acid | I₂, Oxidizing Agent, Microporous Compound, Acetic Anhydride | 5-Iodo-2-methylbenzoic acid |

| 5-Amino-2-methylbenzoic acid | 1. NaNO₂, H⁺ 2. KI | 5-Iodo-2-methylbenzoic acid |

Chemical Reactivity and Mechanistic Studies of 5 Iodo 2 Methylbenzonitrile

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in 5-iodo-2-methylbenzonitrile is the primary site for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The iodine atom can act as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction class for aryl halides. This type of reaction typically requires an aromatic ring to be substituted with strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org The substitution occurs through a two-step addition-elimination mechanism. youtube.comscribd.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion. openstax.orglibretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

For a nucleophilic aromatic substitution to occur, the presence of an electron-withdrawing substituent in the ortho or para position to the leaving group is crucial for stabilizing the intermediate anion. openstax.org In the case of this compound, the nitrile group (-CN) is a moderately electron-withdrawing group. Microwave-induced nucleophilic [¹⁸F]fluorination of meta-halobenzonitrile derivatives has been studied, highlighting the influence of the halogen on the substitution reaction. nih.gov While direct examples for this compound are not prevalent in the reviewed literature, the general principles of SNA_r suggest that under forcing conditions or with highly reactive nucleophiles, substitution at the C-5 position is feasible.

Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. researchgate.netfishersci.co.uklibretexts.org The aryl iodide bond in this compound makes it an excellent substrate for these transformations due to the high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle. mdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. researchgate.net It is a versatile method for the synthesis of biaryls and has been applied to a wide range of substrates, including iodo-substituted nucleosides. nih.govrsc.org The reaction is typically catalyzed by a palladium(0) complex and requires a base. fishersci.co.uk The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. chemicalforums.com This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.org

Heck Reaction: The Heck, or Mizoroki-Heck, reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. taylorandfrancis.comorganic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. taylorandfrancis.com The intramolecular version of the Heck reaction is a powerful method for constructing cyclic systems. princeton.educhim.it

Catalyst Systems and Ligand Effects

The success of cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the palladium source and the supporting ligands. sigmaaldrich.comnih.gov

Catalyst Sources: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. fishersci.co.ukcommonorganicchemistry.com More advanced precatalysts, such as the Buchwald G3 palladacycles and PEPPSI™ catalysts, have been developed to ensure efficient generation of the active LPd(0) species. sigmaaldrich.com

Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov

Phosphine (B1218219) Ligands: Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, are highly effective in promoting oxidative addition and reductive elimination steps. commonorganicchemistry.comincatt.nl The choice of ligand can significantly impact the reaction outcome. For instance, in some cases, bidentate phosphine ligands like dppp (B1165662) have been instrumental in activating less reactive aryl chlorides. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which helps to stabilize the catalytic species. wikipedia.orgmdpi.com They have been successfully employed in Sonogashira and Suzuki reactions. wikipedia.orglibretexts.org Sterically hindered NHC ligands have been shown to control site-selectivity in the cross-coupling of dihalogenated heteroarenes. nih.gov

Nitrogen-based Ligands: Bipyridine and other nitrogen-containing ligands have also been utilized in cross-coupling reactions. orgsyn.org Dipyrimidyl-palladium complexes have been effective in copper-free Sonogashira couplings. wikipedia.orglibretexts.org

Ligand-Free Conditions: In some instances, cross-coupling reactions can be performed under "ligand-free" conditions, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov These conditions can sometimes lead to unexpected and highly selective outcomes. nih.gov

The following table summarizes various catalyst systems used in different cross-coupling reactions:

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent |

| Suzuki | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O |

| Suzuki | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | THF/H₂O |

| Sonogashira (Cu-free) | Dipyridylpalladium complex | Dipyridyl | N-butylamine | THF |

| Heck | Pd(OAc)₂ | Tri-o-tolylphosphine | Et₃N | DMF/Et₃N |

Mechanistic Investigations of Cross-Coupling

The general catalytic cycle for palladium-catalyzed cross-coupling reactions consists of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. The reactivity order for this step is generally I > Br > Cl > F. chemicalforums.com

Transmetalation: In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center, a process facilitated by a base. In the Sonogashira reaction, a copper acetylide, formed in a separate cycle, undergoes transmetalation with the Pd(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Recent studies have also explored dual catalytic systems that combine metal-catalyzed C-H activation with other catalytic cycles, such as photoredox catalysis, to achieve novel transformations. beilstein-journals.org

C-H Functionalization Adjacent to Aryl Iodide

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized substrates. mdpi.comsigmaaldrich.com While the primary reactivity of this compound is at the C-I bond, the electronic and steric environment of the molecule can influence the reactivity of its C-H bonds.

The development of methods for the regioselective functionalization of C-H bonds is an active area of research. mdpi.comrsc.org For instance, strategies for the para-selective C-H functionalization of iodobenzenes have been reported. rsc.org Directing groups are often employed to achieve high regioselectivity in C-H activation reactions. mdpi.com While specific studies on the C-H functionalization of this compound were not found, the existing literature on C-H activation provides a framework for potential future investigations into the selective functionalization of the C-H bonds in this molecule.

Reactivity of the Nitrile Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. cymitquimica.comlibretexts.org The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orgpressbooks.pub

Reduction:

Reduction of a nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine. libretexts.orgpressbooks.pub

Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis of the intermediate imine. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the nitrile group to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgpressbooks.pub

The reactivity of the nitrile group provides a pathway to a diverse range of other functional groups, further expanding the synthetic utility of this compound.

Hydrolysis to Carboxylic Acids

The conversion of the nitrile group (-CN) in this compound to a carboxylic acid (-COOH) is a fundamental transformation. This hydrolysis can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. Research has shown that heating this compound with potassium hydroxide in tert-butanol (B103910) can facilitate this transformation. nih.gov The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the corresponding carboxylate salt. Acidification of the reaction mixture then yields 5-iodo-2-methylbenzoic acid.

Reaction Scheme: Base-Catalyzed Hydrolysis

This compound + OH⁻ → [Intermediate Amide] → 5-Iodo-2-methylbenzoate + NH₃

5-Iodo-2-methylbenzoate + H₃O⁺ → 5-Iodo-2-methylbenzoic acid

Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid tautomer, which then rearranges to an amide. Further hydrolysis of the amide under the acidic conditions yields the carboxylic acid and an ammonium (B1175870) ion.

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine (-(CH₂)NH₂), yielding 5-iodo-2-methylbenzylamine. This transformation is crucial for introducing a flexible aminoalkyl side chain, a common feature in many biologically active compounds.

This reduction is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reagent is critical to avoid the reduction of other functional groups, particularly the iodo-substituent, which can be susceptible to hydrogenolysis.

Table 1: Reagents for the Reduction of Nitriles to Amines

| Reagent | Conditions | Advantages | Potential Side Reactions |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High reactivity and yield | Can reduce other functional groups; requires careful handling |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure and temperature | Can be performed on a large scale; environmentally benign | Risk of dehalogenation (hydrogenolysis of C-I bond) |

| Borane (BH₃) Complexes | THF | Milder than LiAlH₄; good selectivity | May require longer reaction times |

Cycloaddition Reactions

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided search results, the nitrile group is known to participate in such reactions. For instance, [3+2] cycloadditions with azides can lead to the formation of tetrazole rings. In this hypothetical reaction, the nitrile would serve as the dipolarophile, reacting with an azide (B81097) to form a five-membered heterocyclic ring. The electronic nature of the benzonitrile (B105546), influenced by the iodo and methyl groups, would affect the rate and regioselectivity of such a reaction.

Formation of Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. arkat-usa.org The nitrile group can be transformed into other functional groups that then participate in cyclization reactions. For example, the related compound 2-formylbenzonitrile, which can be synthesized from precursors of this compound, is a key starting material for isoindolinones and isoindoles. arkat-usa.org

The iodo-substituent also provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), which can introduce new substituents that subsequently participate in intramolecular cyclizations to form complex heterocyclic frameworks.

Influence of the Methyl Group on Reactivity

The ortho-methyl group plays a significant role in modulating the reactivity of the adjacent nitrile group and the benzylic position.

Steric and Electronic Effects

The methyl group exerts both steric and electronic effects on the molecule.

Steric Hindrance: The proximity of the methyl group to the nitrile function can sterically hinder the approach of bulky reagents to the cyano carbon. This can affect the rates of reactions such as hydrolysis or reduction.

Electronic Effect: The methyl group is an electron-donating group through hyperconjugation and induction. This increases the electron density on the aromatic ring, which can influence the rates of electrophilic aromatic substitution reactions, although the primary reactivity is often dictated by the nitrile and iodo groups. The electron-donating nature can slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted benzonitrile.

Side-Chain Functionalization (e.g., benzylic functionalization)

The methyl group itself can be a site of reaction, primarily through free-radical halogenation to form a benzylic halide. This benzylic halide is a versatile intermediate for further functionalization. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. The resulting 2-(bromomethyl)-5-iodobenzonitrile can then undergo nucleophilic substitution reactions to introduce a wide variety of functional groups at the benzylic position. This strategy is a key step in the synthesis of more complex molecules, including precursors to 2-formylbenzonitriles. researchgate.net

Mechanistic Pathways of Key Transformations Involving this compound

The conversion of this compound into more complex molecular architectures proceeds through distinct mechanistic pathways. The specific pathway is largely determined by the reaction conditions, including the nature of the reagents, catalysts, and energy sources (thermal or photochemical) employed. Key transformations can be categorized based on whether they involve radical, ionic, or metal-catalyzed intermediates.

Radical Mechanisms

Radical reactions are characterized by the involvement of species with unpaired electrons. These reactions typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. utexas.edu While specific studies detailing radical reactions of this compound are not prevalent, its structure allows for participation in well-established radical transformations, such as those involving the cleavage of the carbon-iodine bond or reactions at the benzylic methyl group.

Benzylic Bromination: A common radical reaction for toluene (B28343) derivatives is benzylic bromination using N-bromosuccinimide (NBS), often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). researchgate.netresearchgate.net For this compound, this reaction would proceed via the following steps:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN) to form radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound to form a stabilized benzyl (B1604629) radical and hydrogen bromide. This benzyl radical then reacts with another molecule of NBS to yield the product, 2-(bromomethyl)-5-iodobenzonitrile, and a new bromine radical, which continues the chain.

Termination: The reaction concludes when two radicals combine.

Metal-Catalyzed Radical Cross-Coupling: Manganese-catalyzed cross-coupling reactions of aryl halides with Grignard reagents have been shown to proceed through a radical mechanism. dtu.dk In a similar transformation, this compound could react with an alkyl or aryl Grignard reagent in the presence of a manganese salt like MnCl₂. The mechanism likely involves the formation of an aryl radical intermediate. Radical clock experiments, such as those using substrates with an allyl ether group, have been employed to confirm the presence of such radical intermediates in related systems. dtu.dk

| Reaction Type | Reagents | Key Intermediate | Probable Product with this compound |

| Benzylic Bromination | NBS, AIBN (initiator) | Benzyl radical | 2-(Bromomethyl)-5-iodobenzonitrile |

| Manganese-Catalyzed Coupling | R-MgX, MnCl₂ | Aryl radical | 5-R-2-methylbenzonitrile |

Ionic Mechanisms

Ionic mechanisms involve intermediates with a net positive or negative charge, such as carbocations, carbanions, or other charged species. These reactions often occur in polar solvents and can be promoted by acids or bases.

Electrophilic Halogenation: The synthesis of halogenated uracil (B121893) derivatives using N-iodosuccinimide (NIS) can be catalyzed by a Lewis acid such as boron trifluoride supported on K10 montmorillonite (B579905) clay (BF₃@K10). thieme-connect.com The proposed mechanism involves the Lewis acid (BF₃) activating the NIS to generate a potent electrophilic iodine species (I⁺). This electrophile is then attacked by the electron-rich substrate. A similar principle could be applied to further functionalize the aromatic ring of derivatives of this compound, provided there is a sufficiently activating group present on the ring.

Synthesis via Oxysulfonium Salts: A mechanistic study on the conversion of benzal bromides to benzaldehydes in a dioxane/water system using DMSO revealed an ionic pathway. researchgate.net The study showed that DMSO facilitates an oxygen transfer to the organohalide through the generation of an ROS⁺Me₂·X⁻ salt intermediate. This intermediate undergoes hydrolysis to yield the final aldehyde product. This type of ionic mechanism highlights how solvent can play a direct role in the reaction pathway beyond just serving as a medium.

Lewis Acid-Induced Cyclization: The synthesis of 2-aryl-4-iodoquinazolines from N-(2-cyanophenyl)benzamides demonstrates a transformation induced by a combination of titanium tetraiodide (TiI₄) and trimethylsilyl (B98337) iodide (TMSI). acs.org The reaction proceeds poorly with TiI₄ alone, but the addition of TMSI as an iodide ion source significantly improves the yield. This suggests a mechanism where the Lewis acidic titanium activates the amide carbonyl, and the nitrile group is subsequently attacked, likely involving ionic intermediates, leading to the cyclized quinazoline (B50416) product. The iodide from TMSI is incorporated into the final product at the 4-position.

| Transformation | Reagents/Catalyst | Key Mechanistic Feature | Ref. |

| Electrophilic Iodination | NIS, BF₃@K10 | Activation of NIS by Lewis acid to form I⁺ | thieme-connect.com |

| Formation of 2-Formylbenzonitriles | DMSO, H₂O/Dioxane | Oxygen transfer via an ionic oxysulfonium salt | researchgate.net |

| Quinazoline Synthesis | TiI₄, TMSI | Lewis acid activation and iodide-promoted cyclization | acs.org |

Catalytic Cycles in Metal-Mediated Reactions

Metal-mediated reactions are a cornerstone of modern organic synthesis, and aryl iodides like this compound are excellent substrates for these transformations, particularly cross-coupling reactions. These reactions proceed via a catalytic cycle involving the metal center in various oxidation states.

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-C, C-N, and C-O bond formation. A typical cross-coupling cycle (e.g., Suzuki, Heck, Sonogashira) with a Pd(0) catalyst involves three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst reacts with the aryl iodide (R-I), in this case, this compound, cleaving the C-I bond. This forms a high-valent Pd(II) intermediate, (R)Pd(I)(L)₂, where L is a ligand.

Transmetalation/Carbopalladation: In a Suzuki coupling, a boronic acid derivative (R'-B(OH)₂) reacts with the (R)Pd(I)(L)₂ complex in the presence of a base, transferring the R' group to the palladium to form (R)Pd(R')(L)₂. In a Heck reaction, an alkene coordinates to the palladium and inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments (R and R') on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product (R-R'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Some palladium-catalyzed reactions proceed through a Pd(II)/Pd(IV) cycle, especially when hypervalent iodine reagents are used as oxidants for C-H activation/functionalization reactions. mdpi.com

Nickel/Photoredox Dual Catalysis: Dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst have enabled new transformations. For instance, the coupling of aryl halides with various radical precursors can be achieved using a nickel catalyst and an organic dye or a ruthenium/iridium complex as the photosensitizer. beilstein-journals.orgunibo.it A general cycle involves:

The photosensitizer absorbs light and reaches an excited state.

The excited photosensitizer engages in a single electron transfer (SET) process. In a reductive quenching cycle, it reduces the Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species.

This low-valent nickel species undergoes oxidative addition with this compound.

The resulting aryl-nickel complex couples with a radical partner (generated in a separate step of the photoredox cycle).

Reductive elimination from a high-valent Ni(III) or Ni(IV) intermediate furnishes the cross-coupled product and regenerates a nickel species that can re-enter the catalytic cycle. unibo.it

Main-Group Metal Catalysis: Recent advances have shown that main-group elements can also facilitate redox catalysis, mimicking the behavior of transition metals. For example, a stannylene (a tin analogue of a carbene) has been shown to catalyze the hydrodefluorination of fluoroarenes via a Sn(II)/Sn(IV) redox cycle. nih.gov This cycle involves C-F oxidative addition, ligand metathesis, and C-H reductive elimination, demonstrating that the fundamental steps of transition metal catalysis can be replicated with main-group elements. nih.gov

Applications of 5 Iodo 2 Methylbenzonitrile in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

5-Iodo-2-methylbenzonitrile is a versatile chemical compound that serves as a crucial building block in the synthesis of more complex molecules. cymitquimica.com Its unique structure, featuring an iodine atom and a methyl group on a benzonitrile (B105546) framework, provides multiple reactive sites for various chemical transformations. cymitquimica.com This makes it a valuable intermediate in the fields of pharmaceutical and agrochemical research, as well as in materials science. cymitquimica.combldpharm.com The presence of the iodo group allows for a range of cross-coupling reactions, while the nitrile and methyl groups can be further functionalized, enabling the construction of intricate molecular architectures. vulcanchem.com

Synthesis of Pharmaceutical Intermediates and APIs

The strategic placement of the iodo, methyl, and nitrile functionalities makes this compound a sought-after precursor in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. cymitquimica.combldpharm.com Its application spans various therapeutic areas, demonstrating its importance in medicinal chemistry.

Precursor for Adenosine (B11128) Receptor Antagonists

Derivatives of this compound are instrumental in the development of adenosine receptor antagonists. Specifically, the methylbenzonitrile scaffold has been identified as an advantageous structure for creating potent dual A2A/A2B adenosine receptor (AR) antagonists. nih.gov These antagonists are significant in the field of cancer immunotherapy, as they can inhibit the immunosuppressive effects of adenosine in the tumor microenvironment, thereby enhancing the anti-tumor activity of T cells. nih.gov Research has shown that compounds incorporating the methylbenzonitrile structure exhibit promising inhibitory activities on both A2A and A2B receptors. nih.gov While direct synthesis of antagonists from this compound is a subject of ongoing research, related iodo-adenosine derivatives have been synthesized and evaluated for their affinity at various adenosine receptor subtypes, highlighting the role of iodo-substituted aromatics in this class of compounds. mdpi.comd-nb.infomdpi.comnih.gov

Intermediates in Anti-gout Medication Synthesis (e.g., Febuxostat scaffolds)

This compound and its related isomers are key intermediates in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase used for the treatment of hyperuricemia and gout. derpharmachemica.comresearchgate.netppj.org.lygoogle.comnih.gov Various synthetic routes to Febuxostat utilize iodo-benzonitrile derivatives. ppj.org.ly For instance, 3-Iodo-4-(2-methylpropoxy)benzonitrile and 5-Iodo-2-(2-methylpropoxy)benzonitrile are listed as intermediates in different synthetic strategies for Febuxostat. ppj.org.ly The synthesis often involves the condensation of these intermediates with other heterocyclic building blocks to construct the final thiazole-based structure of the drug. researchgate.netgoogle.com The versatility of the iodo group allows for its conversion to other necessary functional groups during the synthesis.

Building Block for Radiolabeled Compounds

The iodine atom in this compound makes it a suitable precursor for the synthesis of radiolabeled compounds. nih.gov Radioiodinated molecules are crucial in nuclear medicine for both diagnostic imaging and therapeutic applications. nih.gov The iodine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) or fluorine (e.g., ¹⁸F) through halogen exchange reactions. nih.govnih.gov For example, iodo-aromatic compounds can undergo nucleophilic substitution to introduce radioiodine. nih.gov Furthermore, the synthesis of 5-[¹⁸F]fluoro-1,2,3-triazoles has been achieved through an aqueous iodine–[¹⁸F]fluorine exchange reaction starting from 5-iodo-precursors, demonstrating the utility of iodo-compounds in preparing PET imaging agents. nih.gov While direct radiolabeling of this compound is not explicitly detailed in the provided results, the underlying chemical principles support its potential as a precursor for such applications. nih.govnih.govacs.org

Synthesis of Agrochemicals

The structural motifs present in this compound are relevant to the agrochemical industry. cymitquimica.comcymitquimica.com Aromatic nitriles and halogenated aromatic compounds are common features in many pesticides. For instance, trifluoromethylated aromatic compounds, which can be synthesized from iodo-precursors, are frequently used in the development of herbicides, fungicides, and insecticides due to their enhanced stability and bioactivity. vulcanchem.com The nitrile group can also be a key functional group in bioactive agrochemicals. The versatility of this compound allows for its incorporation into a variety of molecular structures relevant to agrochemical research and development. cymitquimica.comvulcanchem.com

Precursor for Advanced Materials

This compound serves as a precursor for the synthesis of advanced materials. cymitquimica.com Benzonitrile derivatives are utilized as molecular scaffolds for designing materials with specific electronic and optical properties. The presence of multiple functional groups allows for controlled polymerization reactions, leading to materials with tailored characteristics such as enhanced thermal stability. The iodo-group can be used in cross-coupling reactions to create larger conjugated systems, which are of interest in the field of organic electronics, including the development of materials for Organic Light Emitting Diodes (OLEDs) and other electronic devices. bldpharm.comambeed.com

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 52107-68-3 | C₈H₆IN | 243.04 |

| 5-Iodo-2-methoxybenzonitrile | 933672-32-3 | C₈H₆INO | 259.04 |

| 4-Amino-5-iodo-2-methylbenzonitrile | 380241-62-3 | C₈H₇IN₂ | 258.06 |

| 3-Iodo-2-methylbenzonitrile | 52107-66-1 | C₈H₆IN | 243.04 |

| 5-Chloro-4-iodo-2-methylbenzonitrile | 2384561-06-0 | C₈H₅ClIN | 277.49 |

Source: bldpharm.comcymitquimica.comchemical-suppliers.euambeed.comchemsrc.comoakwoodchemical.comnih.gov

OLED Materials

Role in Medicinal Chemistry Scaffold Development

The unique electronic and structural features of this compound make it an attractive scaffold for medicinal chemistry and drug discovery programs. ambeed.com The presence of both a halogen atom and a nitrile group allows for diverse chemical modifications and interactions with biological targets.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govchemisgroup.us The substitution pattern of this compound provides two key functional handles, the iodo group and the nitrile group, for systematic SAR exploration.

The iodine atom , as a bulky and polarizable halogen, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a protein target. Its size and electronic properties can be used to probe steric and electronic requirements within a receptor's binding pocket. nih.gov The nitrile group is a versatile pharmacophore. It is a strong hydrogen bond acceptor and its powerful electron-withdrawing nature can create significant dipole interactions with amino acid residues. nih.gov The linear geometry of the nitrile can also be used to probe specific vectors within a binding site. In SAR studies, replacing or modifying these groups on a lead compound can provide crucial information about the molecular interactions driving biological activity. nih.govmdpi.com For example, comparing the activity of an iodo-substituted analog with its bromo or chloro counterparts can elucidate the importance of halogen size and polarizability for target engagement. nih.gov

Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a key strategy in drug optimization. researchgate.netbenthamscience.combeilstein-journals.org Both the nitrile and iodo groups of this compound can function as or be replaced by bioisosteres.

The nitrile group is a well-established bioisostere for several functional groups, including the carbonyl group and even halogens. researchgate.net It can mimic the polar interactions of a ketone without the associated metabolic liabilities. nih.gov Furthermore, introducing a nitrile can block metabolically susceptible sites on a molecule, thereby improving its pharmacokinetic profile. researchgate.net

The iodine atom itself can be part of a bioisosteric replacement strategy. For instance, in optimizing a lead compound, a series of halogenated analogs (F, Cl, Br, I) are often synthesized to fine-tune properties like lipophilicity, metabolic stability, and binding affinity. sci-hub.box The iodo-substituent can be crucial in this context for maximizing potency through favorable halogen bonding interactions.

Table 2: Functional Groups and Their Potential Bioisosteric Roles

| Functional Group in this compound | Potential Bioisosteric Role/Replacement | Reference |

|---|---|---|

| Nitrile (-CN) | Carbonyl group, Halogen atoms (e.g., Cl, Br) | researchgate.netnih.gov |

Structure-Activity Relationship Studies Leveraging the Halogen and Nitrile Functionalities

Catalyst Development and Ligand Synthesis

The reactivity of the carbon-iodine bond makes this compound a valuable starting material for the synthesis of ligands used in transition metal catalysis.

Transition metal catalysis is a cornerstone of modern organic synthesis, and the performance of a catalyst is heavily dependent on the electronic and steric properties of its ligands. nih.govscirp.org Phosphine (B1218219) ligands are among the most widely used due to their strong coordination to metals and the ease with which their properties can be tuned. d-nb.infonih.gov

This compound, as an aryl iodide, is an ideal precursor for synthesizing phosphine ligands. A common synthetic route involves the reaction of the aryl iodide with a phosphine source, such as a secondary phosphine (e.g., diphenylphosphine) or a metal phosphide (B1233454) (e.g., potassium diphenylphosphide), often catalyzed by a transition metal like palladium or copper. d-nb.inforesearchgate.net This reaction forms a new phosphorus-carbon bond, attaching the 2-methylbenzonitrile moiety to the phosphorus atom. The resulting phosphine ligand can then be complexed with various transition metals (e.g., rhodium, ruthenium, palladium) to generate catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydroformylation, and asymmetric hydrogenation. nih.govsioc-journal.cnrsc.org The nitrile and methyl groups on the ligand backbone can influence the catalyst's activity and selectivity by modifying its steric and electronic environment.

Computational and Theoretical Studies on 5 Iodo 2 Methylbenzonitrile

Electronic Structure and Bonding Analysis

There are no specific studies in the reviewed literature that detail the electronic structure or provide a Natural Bond Orbital (NBO) analysis for 5-Iodo-2-methylbenzonitrile. Computational studies on other substituted benzonitriles often employ Density Functional Theory (DFT) to investigate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density. utexas.edunih.gov For instance, research on 4-halobenzonitriles has explored how halogen bonding affects electronic properties, noting that charge transfer between molecules can decrease the HOMO-LUMO gap. nih.gov However, this analysis was performed on the para-isomer and did not include the ortho-methyl substitution present in this compound.

Reaction Mechanism Predictions and Validation (e.g., DFT studies)

The prediction of reaction mechanisms using computational methods like DFT is a common practice in modern chemistry. Studies have been conducted on the C-CN bond activation of various substituted benzonitriles by nickel complexes, detailing the reaction pathways and transition states. osti.govacs.org These studies provide insight into how electronic-donating or -withdrawing groups influence the thermodynamics of the reaction. While this compound is used as a reactant in multi-step syntheses, for example in the creation of Nicotinamide N-Methyltransferase (NNMT) inhibitors, no computational studies predicting or validating the mechanisms of these specific reactions have been published. nih.gov

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. This typically involves scanning the potential energy surface by rotating specific bonds. For this compound, this would involve analyzing the rotation of the methyl and cyano groups. While computational studies of other benzonitriles have included optimizations of molecular geometry, a detailed conformational analysis for this compound is not available in the literature. osti.gov

Spectroscopic Property Predictions (e.g., NMR, MS, IR)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. Although experimental ¹H NMR data has been reported in the context of its synthesis, there are no published computational studies that predict the NMR, mass spectrometry (MS), or infrared (IR) spectra of this compound. researchgate.net The instrumentation used for characterizing related compounds often includes high-resolution mass spectrometry and FTIR spectroscopy, but predicted values for the target compound are absent. nih.gov

Molecular Docking and Drug Design Applications

This compound has been used as a starting material in the development of high-affinity inhibitors for Nicotinamide N-Methyltransferase (NNMT), an enzyme linked to various diseases. nih.gov In this context, molecular docking was performed on the final, much larger, inhibitor molecule which contains a fragment derived from this compound. The docking predicted a strong binding affinity for the final compound. nih.gov However, there are no available studies where this compound itself was used in a molecular docking simulation to assess its potential as a standalone pharmacophore or fragment.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of more environmentally friendly and efficient methods for synthesizing 5-Iodo-2-methylbenzonitrile is a primary focus of future research. Current synthetic strategies, while effective, often involve multiple steps and the use of reagents that are not ideal from a green chemistry perspective. Future endeavors will likely concentrate on the following:

Greener Iodination Methods: Research is moving towards replacing traditional iodination reagents with more sustainable alternatives. A patented method highlights a "green synthesis" approach using o-nitroaniline as a starting material, elemental iodine as the iodine source, and hydrogen peroxide as an oxidant in a polar solvent. google.com This method boasts high atomic economy and reduces waste. google.com

Catalytic Approaches: The development of catalytic methods for the direct C-H iodination of 2-methylbenzonitrile would represent a significant leap forward. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

One-Pot Syntheses: Designing multi-component reactions where this compound can be synthesized in a single step from readily available precursors is a key goal. This approach significantly improves efficiency and reduces waste. For instance, a one-pot synthesis of 5-iodo-2-tolimidazole has been reported, which could inspire similar strategies for benzonitrile (B105546) derivatives. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Green Iodination | Use of H₂O₂ as an oxidant, polar solvents. google.com | High atom economy, reduced waste. google.com |

| Catalytic C-H Iodination | Direct functionalization of the aromatic ring. | Fewer synthetic steps, increased efficiency. |

| One-Pot Reactions | Multi-component assembly of the molecule. | Improved process efficiency, reduced purification steps. |

Exploration of New Reactivity Modes

The iodine atom in this compound is a key functional group that allows for a variety of chemical transformations, primarily cross-coupling reactions. Future research will likely delve into uncovering new ways this compound can react, expanding its synthetic utility.

Novel Cross-Coupling Reactions: While Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are well-established, there is room to explore new catalytic systems that offer higher efficiency, broader substrate scope, or operate under milder conditions. For example, the use of specific palladium catalysts has been shown to be effective in the modification of nucleosides, a strategy that could be adapted for this compound. mdpi.com

Photoredox Catalysis: The use of light to drive chemical reactions is a rapidly growing field. Investigating the potential of this compound to participate in photoredox-catalyzed reactions could open up new avenues for forming carbon-carbon and carbon-heteroatom bonds.

Electrochemical Synthesis: Employing electricity to mediate chemical transformations offers a green and powerful alternative to traditional reagents. Exploring the electrochemical activation of the carbon-iodine bond in this compound could lead to novel and efficient synthetic methods.

Expansion of Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of more complex molecules with potential applications in medicine and materials science. bldpharm.com Future research will focus on leveraging its unique structure to create novel compounds with enhanced properties.

Drug Discovery: This compound serves as a precursor for various biologically active molecules. ppj.org.lyperiodikos.com.br For example, it is a key component in the synthesis of Febuxostat, a drug used to treat gout. ppj.org.lyperiodikos.com.br Future work will likely involve its incorporation into a wider range of pharmaceutical scaffolds to explore new therapeutic areas. The presence of the iodo, methyl, and nitrile groups provides multiple points for diversification, making it an attractive building block for creating libraries of compounds for high-throughput screening. Atropisomerism, a type of stereochemistry arising from restricted bond rotation, is an important consideration in drug design, and the structural features of derivatives of this compound could lead to the discovery of novel atropisomeric drugs. researchgate.net

Materials Science: The rigid aromatic structure and the presence of a polar nitrile group make this compound a potential component in the design of new organic materials. Future research could explore its use in the synthesis of:

Liquid Crystals: The anisotropic shape of molecules derived from this compound could lead to the development of new liquid crystalline materials with specific optical or electronic properties.

Organic Light-Emitting Diodes (OLEDs): By incorporating it into larger conjugated systems, it may be possible to create new materials for use in OLED displays.

Porous Organic Frameworks (POFs): The defined geometry of this molecule could be exploited to build porous materials for applications in gas storage or catalysis.

Integration with Flow Chemistry and Automation Technologies

The shift from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, scalability, and efficiency. acs.org The integration of this compound chemistry with these modern technologies is a promising area for future development.

Continuous Flow Synthesis: Developing flow-based protocols for the synthesis and subsequent reactions of this compound would enable more controlled and efficient production. mdpi.com Flow chemistry can significantly shorten reaction times and improve yields, as demonstrated in the rapid synthesis of nucleoside analogues. nih.gov This approach is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates.

Automated Synthesis Platforms: The use of robotic systems for performing chemical reactions is becoming increasingly common in drug discovery and materials research. acs.org Developing automated protocols for the synthesis and derivatization of this compound would allow for the rapid generation of compound libraries for screening purposes. acs.orgbeilstein-journals.org These platforms can perform synthesis, work-up, and purification with minimal human intervention. acs.org

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Synthesis and functionalization reactions. acs.orgmdpi.com | Improved safety, scalability, efficiency, and shorter reaction times. mdpi.comnih.gov |

| Automation | High-throughput synthesis of derivatives. acs.orgbeilstein-journals.org | Rapid library generation, increased reproducibility, and reduced manual labor. acs.org |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully optimize and understand the chemical processes involving this compound, the use of advanced analytical techniques for real-time reaction monitoring is crucial.

In-Situ Spectroscopy: Techniques such as in-situ NMR, Raman, and IR spectroscopy can provide valuable information about reaction kinetics, the formation of intermediates, and the presence of byproducts as the reaction is happening. This data is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Process Analytical Technology (PAT): The integration of in-situ monitoring tools into a PAT framework will allow for the continuous control and optimization of manufacturing processes involving this compound. This is particularly important for ensuring consistent product quality in industrial settings.

By focusing on these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key enabler of innovation in chemistry, medicine, and materials science.

Q & A

Q. What safety protocols are essential for handling 5-Iodo-2-methylbenzonitrile in laboratory settings?

- Methodological Answer : Researchers must use nitrile gloves (inspected prior to use) and a complete chemical-resistant suit to prevent skin contact. Respiratory protection is required if airborne particulates are generated. Spills should be contained immediately without allowing the compound to enter drains. Proper glove removal techniques (avoiding outer-surface contact) and disposal in accordance with lab safety regulations are critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy should focus on the cyano group’s carbon signal (~110–120 ppm in NMR) and iodine’s deshielding effects on adjacent protons in NMR. Infrared (IR) spectroscopy can confirm the nitrile stretch (~2200–2260 cm). Mass spectrometry (MS) should target the molecular ion peak (M) and iodine’s isotopic signature. Experimental details must be documented thoroughly to ensure reproducibility, including solvent choices and instrument calibration parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives via metal-catalyzed cross-coupling?

- Methodological Answer : Utilize Suzuki-Miyaura coupling by replacing the iodine substituent with boronic acids. Key parameters include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for high yields.

- Solvent system : A mix of toluene/ethanol (3:1) with aqueous NaCO as a base.

- Temperature : 80–100°C under inert atmosphere.

Monitor reaction progress via TLC and isolate products using column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via HPLC (>95%) .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives across studies?

- Methodological Answer : Conduct a systematic review of literature protocols to identify variables (e.g., catalyst loading, solvent purity). Perform controlled replication studies with strict adherence to documented methods. Use Design of Experiments (DOE) to isolate critical factors (e.g., temperature, reagent ratios). Cross-validate results using orthogonal analytical methods (e.g., NMR for fluorinated analogs, X-ray crystallography for structural confirmation). Address discrepancies through iterative data analysis and peer consultation .

Data Reporting & Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Specify reagent grades, equipment models, and reaction monitoring methods (e.g., TLC R values).

- Supporting information : Include raw spectral data (NMR, IR, MS) and chromatograms.

- Compound characterization : For novel derivatives, provide elemental analysis and high-resolution MS data. For known compounds, cite literature precedents for synthesis and characterization .

Safety & Regulatory Compliance

Q. What regulatory frameworks govern the use of this compound in international research collaborations?

- Methodological Answer : Adhere to the Globally Harmonized System (GHS) for hazard communication, including proper labeling (e.g., GHS07 for irritants). Comply with the EPA’s Toxic Substances Control Act (TSCA) for U.S.-based studies and REACH regulations in the EU. Maintain Safety Data Sheets (SDS) aligned with OSHA standards, detailing first-aid measures and ecological toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro